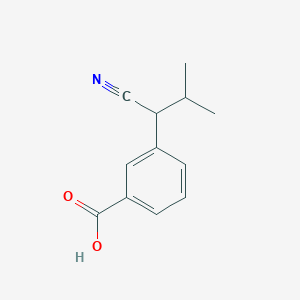![molecular formula C11H15Cl3N2 B1457916 8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 1187931-90-3](/img/structure/B1457916.png)
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Übersicht
Beschreibung
“8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the CAS Number: 1187931-90-3 . It has a molecular weight of 281.61 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C11H15Cl3N2 , and it has a molecular weight of 281.61 . The InChI code provides further details about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
A key application of this compound in scientific research involves its synthesis for use as a cardioprotective agent. Marko et al. (1989) described the synthesis of a tritium-labeled version of this compound for potential use in exploring its pharmacokinetics and mechanism of action related to cardioprotection. The labeling process employed catalytic reductive dehalogenation, resulting in a product with a specific activity of 0.9 TBq.mmol−1 and a radiochemical purity of 96% (Marko et al., 1989).
Pharmacological Effects
Nagai et al. (1979) synthesized derivatives of 8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole and studied their effects on the central nervous system (CNS). These studies highlighted the influence of substituents on the compound's potency in CNS activities, with certain derivatives showing promising neuroleptic and thymoleptic-like biological activities (Nagai et al., 1979).
Structural Analysis
Rybakov et al. (2011) conducted an X-ray mapping to understand the crystal and molecular structures of this compound and its derivatives. Their work provides insight into the chemical and physical properties that could influence its pharmacological effects. The comprehensive analysis included the study of hydrogen bonds, which are crucial for the compound's interaction with biological molecules (Rybakov et al., 2011).
Cytotoxic Properties
Costache et al. (1998) explored the synthesis of derivatives and their cytotoxic properties, especially in tumor cell lines. This research sheds light on the compound's potential use in cancer therapy, with specific derivatives showing significant activity against DNA topoisomerases and cell proliferation (Costache et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBLWDBQVPKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


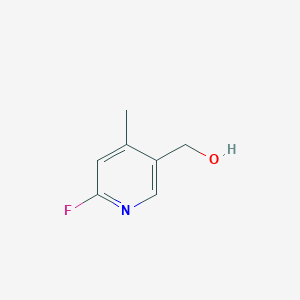


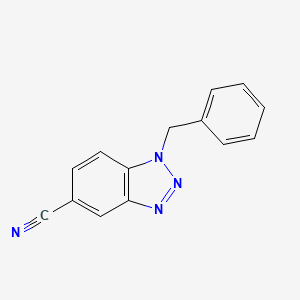
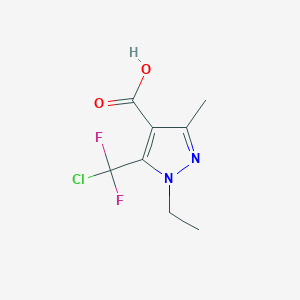


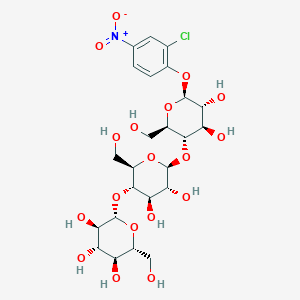

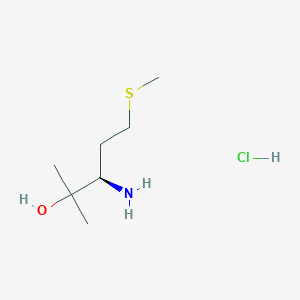
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
![5,6-Dihydro-[1]pyrindin-7-one hydrochloride](/img/structure/B1457850.png)
